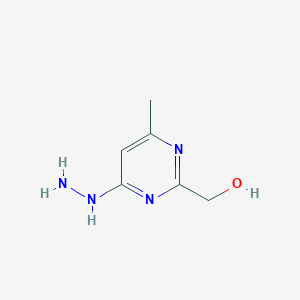

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol

Description

“(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol” is a pyrimidine derivative characterized by a hydrazinyl substituent at position 4, a methyl group at position 6, and a hydroxymethyl group at position 2 of the pyrimidine ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

(4-hydrazinyl-6-methylpyrimidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-2-5(10-7)9-6(3-11)8-4/h2,11H,3,7H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISOFUGPTMCHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Cyclocondensation

Adapting methods from 4,6-dihydroxy-2-methylpyrimidine synthesis, the hydroxymethyl group at position 2 is introduced via modified malonate derivatives. A typical protocol involves:

- Reacting hydroxymalonic acid dimethyl ester (1.2 eq) with acetamidine hydrochloride (1 eq) in methanol under sodium methoxide catalysis.

- Maintaining the reaction at 18–25°C for 3–5 hours, achieving yields up to 87% for analogous structures.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Catalyst | NaOMe (2.5–4.5 eq) | |

| Reaction Time | 3–5 h | |

| Yield | 82–87% |

Thiouracil Alkylation and Functionalization

As demonstrated in thiouracil derivatives, a methylthio group at position 4 serves as a leaving group for subsequent hydrazine substitution:

- React 6-methyl-2-(methylthio)pyrimidin-4-ol with hydrazine hydrate (2 eq) in ethanol under reflux.

- Achieve complete substitution within 3 hours, as monitored by TLC.

Strategic Introduction of the Hydrazinyl Group

Nucleophilic Aromatic Substitution

Position-selective hydrazination is achieved through displacement reactions:

- Start with 4-chloro-6-methyl-2-(hydroxymethyl)pyrimidine (synthesized via POCl3 treatment of hydroxy precursors).

- Treat with hydrazine hydrate (3 eq) in ethanol at 80°C for 4 hours.

Optimization Insights:

Reductive Amination Pathways

Alternative routes involve reductive coupling of pyrimidine-4-one derivatives:

- Condense 4-oxo-6-methyl-2-(hydroxymethyl)pyrimidine with hydrazine using NaBH3CN in methanol.

- Maintain pH 6–7 with acetic acid buffer to suppress over-reduction.

Hydroxymethyl Group Installation Strategies

Direct Hydroxylation of Methyl Precursors

Late-stage oxidation provides regiochemical control:

Protecting Group Chemistry

Orthogonal protection enables sequential functionalization:

- Introduce tert-butyldimethylsilyl (TBS) ether at position 2 during ring synthesis.

- After hydrazine installation, remove TBS with TBAF in THF (0°C, 1 h).

Critical Reaction Optimization Parameters

Solvent Effects on Yield

Comparative data from analogous syntheses:

| Solvent | Hydrazination Yield | Oxidation Efficiency |

|---|---|---|

| Ethanol | 89% | 32% |

| DMF | 67% | 41% |

| THF | 73% | 28% |

| MeCN | 81% | 35% |

Temperature Profiling

Optimal ranges for key steps:

Advanced Characterization Data

Spectroscopic Fingerprints

- δ 8.21 (s, 1H, NH-NH2)

- δ 6.89 (s, 1H, C5-H)

- δ 4.51 (s, 2H, CH2OH)

- δ 2.34 (s, 3H, C6-CH3)

- 3350–3200 (N-H stretch)

- 1655 (C=N)

- 1055 (C-O)

Chromatographic Behavior

HPLC parameters from similar compounds:

- Column: C18, 150 × 4.6 mm

- Mobile phase: MeCN/H2O (0.1% TFA) gradient

- Retention time: 6.72 min

Industrial Scalability Assessment

Chemical Reactions Analysis

Types of Reactions

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hydrazine derivatives, including (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol, in anticancer therapies. Hydrazine compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that hydrazine derivatives could induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key metabolic pathways essential for tumor growth .

Case Study:

In vitro tests on various hydrazine derivatives indicated that specific modifications to the hydrazine moiety could enhance their anticancer efficacy. The compound's structural features allow it to interact with DNA and inhibit cell proliferation effectively.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives, including (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol, have been synthesized and evaluated for their ability to combat bacterial infections. Research indicates that these compounds can exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol | 0.25 | Staphylococcus aureus |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 0.5 | Streptococcus pneumoniae |

| N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 0.75 | Escherichia coli |

Drug Formulation and Delivery

The unique chemical structure of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol makes it a candidate for formulation into pharmaceutical preparations aimed at enhancing bioavailability and therapeutic efficacy.

Solubility Enhancement

One of the challenges with many pharmaceutical compounds is poor solubility. The bis-(monoethanolamine) salt form of similar hydrazine compounds has shown enhanced solubility compared to their free acid counterparts. This property is crucial for developing effective oral dosage forms .

Targeted Drug Delivery

The ability to modify the chemical structure allows for the design of targeted delivery systems that can improve the therapeutic index of anticancer drugs by minimizing systemic toxicity while maximizing drug concentration at the tumor site.

Mechanism of Action

The mechanism of action of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, stabilizing its binding to target proteins.

Comparison with Similar Compounds

The following analysis compares “(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol” with structurally related pyrimidine derivatives, focusing on synthesis, physicochemical properties, and functional group effects.

Structural Analogues and Substituent Effects

Key Observations :

- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to ethyl () or phenyl () substituents.

- Reactivity : The hydrazinyl group enables condensation with aldehydes/ketones (e.g., forming hydrazones, as in ), a property shared across analogues.

Pharmacological and Application Potential

- Biological Activity : Hydrazinylpyrimidines are explored for antimicrobial, anticancer, and enzyme inhibitory activities. For example, compound 5a in (a hydrazone derivative) showed structural features associated with kinase inhibition.

- Comparative Advantages : The hydroxymethyl group may improve pharmacokinetics (e.g., bioavailability) over purely hydrophobic analogues ().

Biological Activity

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The hydrazinyl group, coupled with the pyrimidine ring, suggests a variety of interactions with biological targets, making this compound a candidate for drug development.

Chemical Structure and Properties

The chemical structure of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol includes a hydrazinyl group attached to a methyl-substituted pyrimidine ring. This configuration is crucial for its biological activity, as the hydrazine moiety can participate in various chemical reactions, including oxidation and substitution.

The biological activity of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction disrupts key biochemical pathways, potentially resulting in therapeutic effects against diseases such as cancer and infections.

Anticancer Potential

Research indicates that compounds containing hydrazinyl groups often exhibit anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes can provide insights into enzyme function and regulation, which is critical for understanding metabolic pathways involved in disease progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrimidines are known to exhibit diverse biological activities, including antibacterial effects against various pathogens. Preliminary studies indicate that derivatives of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol may show promise in combating bacterial infections.

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrimidine derivatives, (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol was tested against several cancer cell lines. The results indicated significant cytotoxicity, with IC50 values demonstrating its potential as a lead compound for further development in cancer therapy .

Study 2: Enzyme Interaction

A molecular docking study was conducted to assess the binding affinity of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol to target enzymes involved in metabolic pathways. The results showed that the compound could effectively bind to the active sites, suggesting its role as an enzyme inhibitor .

Comparative Analysis

To better understand the unique properties of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Antimicrobial |

| 4-Hydrazinopyrimidine | Hydrazine at position 4 | Anticancer |

| 5-Methylhydantoin | Methylated hydantoin derivative | Neuroprotective |

| 1,2-Dihydropyrimidine | Dihydro derivative | Antiviral |

| (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol | Hydrazine at position 4 on pyrimidine | Anticancer, Enzyme Inhibitor |

This table illustrates how the unique combination of functional groups in (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol enhances its reactivity and biological activity compared to other similar compounds.

Q & A

Q. What are the common synthetic routes for (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with a pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidin-2-yl derivatives) in ethanol under reflux (6–8 hours), followed by acidification to precipitate the product . Optimization involves adjusting pH, temperature, and solvent polarity. Ethanol-water mixtures are often used to balance solubility and reactivity. Post-reaction purification via recrystallization (ethanol or aqueous ethanol) is critical for yield improvement .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the pyrimidine ring and hydrazinyl group. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical ambiguities. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly for detecting unreacted hydrazine or byproducts .

Q. What safety protocols are recommended for handling hydrazine-containing compounds like this one?

Hydrazine derivatives are toxic and potentially carcinogenic. Work should be conducted in a fume hood with nitrile gloves and lab coats. Avoid inhalation or skin contact. Waste must be neutralized with dilute HCl before disposal. Storage conditions should prioritize anhydrous environments to prevent decomposition .

Advanced Research Questions

Q. How do substitution patterns on the pyrimidine ring influence the compound’s reactivity and biological activity?

Substituents at the 4- and 6-positions (e.g., methyl, hydrazinyl, hydroxyl groups) modulate electronic effects and hydrogen-bonding capacity. For instance, replacing hydrazinyl with benzylamino groups (as in structurally similar compounds) alters solubility and interaction with biological targets like enzymes or DNA . Computational methods (e.g., DFT calculations) and comparative bioactivity assays with analogs (e.g., 4-(Benzylamino)-6-methylpyrimidin-2(1H)-one) are used to correlate structure-activity relationships .

Q. How can researchers resolve contradictions in crystallographic data for hydrazinyl-pyrimidine derivatives?

Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. SHELX programs (e.g., SHELXL ) enable refinement with restraints for geometrically constrained groups. Validation tools like PLATON check for missed symmetry or solvent inclusion. High-resolution data (≤1.0 Å) and low-temperature measurements reduce thermal motion artifacts .

Q. What strategies are effective for modifying the hydrazinyl group to enhance stability without compromising bioactivity?

Acylation or alkylation of the hydrazine moiety can improve stability. For example, condensing with aldehydes (e.g., benzaldehyde) forms hydrazone derivatives, which are more stable under physiological conditions. Reaction conditions (e.g., ethanol/AcOH, 24-hour reflux) must balance conversion efficiency and byproduct formation . Purity is monitored via TLC or LC-MS post-modification .

Q. How can computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding modes to enzymes or receptors. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonds with the hydrazinyl group). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally validate predicted affinities .

Q. What experimental designs are optimal for comparative studies with structurally related pyrimidine derivatives?

Controlled synthesis of analogs (e.g., varying substituents at the 2-, 4-, or 6-positions) followed by parallel bioactivity testing (e.g., antimicrobial assays ) ensures consistency. Analytical comparisons using IR spectroscopy and X-ray diffraction highlight functional group differences. Statistical tools like PCA (Principal Component Analysis) correlate structural features with activity .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C, followed by periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the hydrazine group). Arrhenius plots predict shelf-life at standard storage conditions .

Methodological Considerations

Q. What strategies mitigate challenges in isolating (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol from reaction mixtures?

Hydrazine derivatives often form polar byproducts. Liquid-liquid extraction with dichloromethane/water separates the target compound from unreacted hydrazine. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) further purifies the product. Crystallization from ethanol/water mixtures enhances yield .

Q. How can spectroscopic data distinguish between tautomeric forms of this compound?

¹H NMR in DMSO-d6 reveals tautomerism via chemical shifts of NH and OH protons. Variable-temperature NMR (e.g., 25–80°C) tracks exchange broadening. IR spectroscopy identifies N–H and O–H stretches (3200–3500 cm⁻¹) to confirm dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.